(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile
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Overview
Description
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is a chiral compound with significant potential in various scientific fields. This compound features a benzene ring substituted with amino, hydroxyethyl, and difluorobenzonitrile groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Substitution Reaction: Introduction of the amino and hydroxyethyl groups through nucleophilic substitution reactions.
Fluorination: Incorporation of fluorine atoms using fluorinating agents under controlled conditions.
Nitrile Formation: Conversion of the intermediate to the final benzonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atoms enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
- (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Uniqueness
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is unique due to the presence of difluorobenzonitrile, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs.
Properties
CAS No. |
1213890-35-7 |
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Molecular Formula |
C9H8F2N2O |
Molecular Weight |
198.1694264 |
Synonyms |
(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile |
Origin of Product |
United States |
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